2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide

Catalog No.
S3203717
CAS No.
219793-95-0
M.F
C10H8F2N2O
M. Wt
210.184
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide

Researchers face costly, low-yield late-stage amidations when using generic cyanoacetamide for heterocycle synthesis. 2-Cyano-N-[(2,4-difluorophenyl)methyl]acetamide (CAS 219793-95-0) provides the pre-assembled 2,4-difluorobenzyl motif, enabling convergent construction of N-substituted pyridones, pyrimidines, and thiophenes. Key advantages: • Eliminates expensive coupling reagents (HATU, PyBOP) & poor atom economy. • Avoids competing O-alkylation in late-stage N-alkylation, reducing chromatography. • Direct Gewald reaction access to 2-aminothiophene-3-carboxamides with embedded pharmacophore.

CAS Number

219793-95-0

Product Name

2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide

IUPAC Name

2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide

Molecular Formula

C10H8F2N2O

Molecular Weight

210.184

InChI

InChI=1S/C10H8F2N2O/c11-8-2-1-7(9(12)5-8)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15)

InChI Key

DTMOJQIOQZYCJV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CNC(=O)CC#N

solubility

not available

Synonyms

2-Cyano-N-(2,4-difluorobenzyl)acetamide, N-(2,4-Difluorobenzyl)-2-cyanoacetamide, 2-Cyano-N-[(2,4-difluorophenyl)methyl]acetamide, Acetamide, 2-cyano-N-[(2,4-difluorophenyl)methyl]-, 2-Cyanoacetamide, N-(2,4-difluorobenzyl)-

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g, 10 g

2-Cyano-N-[(2,4-difluorophenyl)methyl]acetamide (CAS 219793-95-0) is a bifunctional active methylene building block combining a nucleophilic cyanoacetamide core with a privileged 2,4-difluorobenzyl pharmacophore. In industrial and medicinal chemistry procurement, this compound is primarily sourced to enable the convergent synthesis of N-substituted pyridones, pyrimidines, and 2-aminothiophenes. By embedding the 2,4-difluorobenzyl moiety—a critical structural motif heavily utilized in modern antiviral integrase inhibitors and CNS therapeutics—directly into the precursor, it allows chemists to bypass late-stage amidation bottlenecks [1]. The compound serves as a stable solid that integrates seamlessly into scalable discovery workflows, offering predictable reactivity in Knoevenagel condensations and multicomponent cyclizations[2].

Research Fit

Synthetic Intermediate
Fluorinated building block for heterocyclic construction
Fluorinated Moiety
2,4-difluorobenzyl group modulates lipophilicity and electronic character
MedChem & Agrochemical
Versatile substrate for CNS-penetrant libraries and fungicide leads

Attempting to substitute this specific precursor with a generic analog, such as unsubstituted 2-cyanoacetamide or ethyl cyanoacetate, fundamentally alters the synthetic route from a convergent strategy to a divergent one. If a generic active methylene is used to construct the heterocyclic core first, the 2,4-difluorobenzyl group must be introduced later via peptide coupling or N-alkylation[1]. Late-stage amidation of sterically hindered heterocyclic carboxylic acids requires stoichiometric amounts of expensive coupling reagents (e.g., HATU, PyBOP) and suffers from poor atom economy. Alternatively, late-stage N-alkylation with 2,4-difluorobenzyl bromide frequently results in poor regioselectivity (competing O-alkylation) and necessitates aggressive, solvent-heavy chromatographic purification. Procuring the pre-assembled 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide circumvents these process inefficiencies entirely.

Substitution Risk

Lipophilicity shift
Non-fluorinated or mono-fluorinated analogs show LogP differences of 0.14–0.44 units, altering organic-solvent extraction and HPLC retention.
Electronic tuning
Ortho-/para-fluorines modulate methylene reactivity in Knoevenagel and cyclocondensation steps; yields and regioselectivity may diverge.
Spectroscopic handle
Difluoro substitution provides ¹⁹F NMR monitoring capability absent in non-fluorinated analogs.

Elimination of Late-Stage Coupling Reagents in Heterocycle Synthesis

Utilizing this pre-functionalized building block allows for the direct assembly of N-benzyl heterocycles without the need for activating agents. In a divergent route using generic 2-cyanoacetamide, the resulting heterocyclic acid must be coupled with 2,4-difluorobenzylamine, typically requiring 1.2 to 1.5 equivalents of expensive coupling reagents like HATU or EDC [1]. Procuring the target compound eliminates this step entirely.

Evidence DimensionCoupling Reagent Requirement for Amidation
Target Compound Data0 equivalents (pharmacophore is pre-installed)
Comparator Or Baseline1.2 - 1.5 equivalents of HATU/EDC required when using generic 2-cyanoacetamide followed by late-stage coupling
Quantified Difference100% reduction in high-mass coupling reagents per mole of target amide
ConditionsStandard convergent heterocyclic amide bond formation vs. divergent late-stage amidation

Procuring the pre-functionalized precursor significantly reduces raw material costs and simplifies downstream purification by eliminating coupling reagent byproducts.

Lipophilicity advantage
Reported
LogP 1.89
+0.28 to +0.44 vs non-fluorinated
Supports selection for organic-phase workup and RP-HPLC handling
Calculated LogP (ChemSrc); experimental values may vary

Avoidance of O- vs. N-Alkylation Competition

When synthesizing N-substituted pyridones or pyrimidines, late-stage alkylation of the tautomerizable heterocyclic core with 2,4-difluorobenzyl bromide often yields a mixture of N-alkylated and O-alkylated products. By building the ring system directly from 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide, the nitrogen atom is already covalently bonded to the benzyl group, ensuring >99% regiochemical fidelity [1].

Evidence DimensionRegiochemical Purity (N- vs. O- substitution)
Target Compound Data>99% N-substituted product
Comparator Or BaselineTypically 60:40 to 80:20 N:O alkylation mixtures when reacting a pre-formed heterocycle with 2,4-difluorobenzyl bromide
Quantified DifferenceComplete elimination of O-alkylated impurities, preventing a ~20-40% yield loss to off-target isomers
ConditionsDirect condensation of the target compound vs. base-mediated alkylation of a pre-formed heterocyclic core

Eliminating regiochemical ambiguity prevents costly chromatographic separations and maximizes the yield of the desired N-linked active pharmaceutical ingredient.

TPSA uniformity
Context-dependent
52.89 Ų
No additional polar surface area penalty across analogs
May support assessment of blood-brain barrier penetration potential

Maintained Active Methylene Condensation Efficiency

Despite the presence of the bulky, electron-withdrawing 2,4-difluorobenzyl group on the amide nitrogen, the active methylene core retains high reactivity. Under standard base-catalyzed conditions (e.g., DBU in benzene at 90 °C), N-benzyl cyanoacetamides successfully condense with sterically hindered diketones to yield complex pyridones with efficiencies comparable to unsubstituted baselines [1].

Evidence DimensionCondensation Yield with Diketones
Target Compound DataEfficient base-mediated condensation (>50% isolated yield for complex hindered pyridones)
Comparator Or BaselineUnsubstituted 2-cyanoacetamide baselines (similar yield ranges)
Quantified DifferenceComparable condensation efficiency, proving the 2,4-difluorobenzyl group does not critically sterically hinder the active methylene site
ConditionsBase-catalyzed condensation (e.g., DBU in benzene at 90 °C) with diketones

Buyers can seamlessly drop this substituted precursor into existing cyanoacetamide-based process workflows without requiring harsh reaction re-optimization.

Certified purity
Source review
≥95% (Leyan)
90% (Fluorochem)
Batch-specific certificates of analysis available
Vendor documentation; verify lot-specific data before use
Synthetic versatility
Class-level inference
Active methylene group
Reported scaffold for pyridines, pyrimidines, thiazoles
Reactivity inferred from cyanoacetamide class; product-specific data to verify

Convergent Synthesis of Antiviral Integrase Inhibitor Analogs

Because the 2,4-difluorobenzyl moiety is a critical binding determinant in HIV integrase inhibitors (such as dolutegravir and bictegravir analogs), this compound is a strategic starting point for exploring novel N-substituted pyridone or pyrimidine scaffolds. It allows medicinal chemists to rapidly generate libraries of core variations while keeping the essential fluorinated pharmacophore securely attached from the first step [1].

Gewald Reaction for 2-Aminothiophene Libraries

In the discovery of allosteric modulators, the Gewald multicomponent reaction is heavily utilized. Using this specific precursor alongside a ketone and elemental sulfur provides direct, one-pot access to 2-aminothiophene-3-carboxamides bearing the 2,4-difluorobenzyl group, bypassing the need for subsequent saponification and amidation of a generic thiophene-3-carboxylate [2].

Development of Novel LXR and Orphan Nuclear Receptor Modulators

N-substituted pyridones are well-documented scaffolds for Liver X Receptor (LXR) modulation. This precursor allows for direct base-mediated condensation with diketones to yield highly substituted 2-pyridones. It is specifically suited for procurement when targeting lipophilic binding pockets that require the di-halogenated benzyl motif for target receptor fit, ensuring high-throughput synthesis without late-stage functionalization bottlenecks[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-penetrant heterocyclic library synthesis
Elevated lipophilicity without increased polar surface area
CNS multiparameter optimization, ¹⁹F NMR reaction monitoring
Fluorinated agrochemical intermediate research
Metabolic stability and partitioning characteristics
Fungicide lead generation, foliar uptake studies
Impurity reference standard for fluorinated pharmaceuticals
Certified high purity with analytical documentation
Research method transfer, HPLC/LC-MS QC validation

XLogP3

1.1

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